molecular formula C7H2Cl3N B3031744 2,4,5-Trichlorobenzonitrile CAS No. 6575-04-8

2,4,5-Trichlorobenzonitrile

Cat. No.: B3031744
CAS No.: 6575-04-8
M. Wt: 206.5 g/mol
InChI Key: VMUDTFWVYQOOFU-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzonitrile is an organic compound with the molecular formula C7H2Cl3N. It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trichlorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,4,5-trichlorobenzaldehyde with a cyanide source under acidic conditions. Another method includes the Sandmeyer reaction, where 2,4,5-trichloroaniline is diazotized and then treated with copper(I) cyanide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced catalysts and controlled reaction conditions to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

2,4,5-Trichlorobenzonitrile has the molecular formula C7H2Cl3NC_7H_2Cl_3N and is characterized by three chlorine atoms attached to a benzene ring with a nitrile group. Its structure contributes to its unique chemical behavior and reactivity, making it valuable in synthetic chemistry and as a herbicide.

Phytotoxic Properties

Research Overview:
Recent studies have evaluated the phytotoxic effects of various substituted benzonitriles, including TCBN. A significant finding indicates that TCBN exhibits notable herbicidal activity against certain plant species. This property is attributed to its ability to disrupt plant growth processes.

Case Study:
In a study published by Cambridge University Press, the phytotoxic properties of TCBN were compared with other benzonitriles. The results demonstrated that TCBN was as effective as or more effective than several other compounds in inhibiting plant growth when applied at equimolar rates . This positions TCBN as a potential candidate for developing new herbicides.

CompoundPhytotoxic Activity
This compoundHigh
2,6-DichlorobenzonitrileModerate
2,3-DichlorobenzonitrileLow

Chemical Synthesis Applications

Synthetic Utility:
TCBN serves as an important intermediate in organic synthesis. Its chlorinated structure allows for various reactions such as nucleophilic substitutions and coupling reactions. Researchers utilize TCBN to synthesize more complex molecules in pharmaceuticals and agrochemicals.

Example Reactions:

  • Nucleophilic Substitution: TCBN can undergo nucleophilic attack at the nitrile carbon, leading to the formation of amines or carboxylic acids.
  • Coupling Reactions: It can be used in cross-coupling reactions with organometallic reagents to produce biaryl compounds.

Environmental Impact Studies

Toxicological Assessments:
Given its chlorinated nature, TCBN raises concerns about environmental persistence and toxicity. Research has focused on assessing its degradation pathways and potential ecological impacts.

Findings:
Studies indicate that TCBN can persist in soil and aquatic environments, posing risks to non-target organisms. The environmental fate of TCBN has been modeled to predict its behavior under various conditions, emphasizing the need for careful management when used in agricultural applications .

Mechanism of Action

The mechanism of action of 2,4,5-trichlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorobenzonitrile: Another trichlorinated benzonitrile with chlorine atoms at the 2, 4, and 6 positions.

    2,3,5-Trichlorobenzonitrile: Chlorine atoms at the 2, 3, and 5 positions.

    2,3,6-Trichlorobenzonitrile: Chlorine atoms at the 2, 3, and 6 positions.

Uniqueness

2,4,5-Trichlorobenzonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. This distinct arrangement of chlorine atoms can result in different physical and chemical properties compared to other trichlorobenzonitriles .

Biological Activity

2,4,5-Trichlorobenzonitrile (TCBN) is a chlorinated aromatic compound with significant biological activity. Its unique structure, characterized by three chlorine atoms attached to a benzene ring and a nitrile group, influences its chemical reactivity and interactions with biological systems. This article explores the biological activity of TCBN, focusing on its mechanisms of action, toxicity, and potential applications in various fields.

  • Molecular Formula : C₇HCl₃N
  • Molecular Weight : 206.46 g/mol
  • Melting Point : 80-82 °C

The presence of the highly polar nitrile functional group enhances TCBN's reactivity, making it a subject of interest in both pharmacological and toxicological studies.

TCBN exhibits its biological effects primarily through enzyme inhibition and receptor interaction:

  • Cytochrome P450 Inhibition : Research indicates that TCBN acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism and potentially lead to adverse drug interactions.
  • Enzyme Interaction : The compound can bind to active or allosteric sites on enzymes, altering their function. This interaction may disrupt various metabolic pathways within cells.

Toxicity and Environmental Impact

TCBN is classified as a toxic compound with implications for human health and environmental safety:

  • Toxicity Profile : Studies have shown that TCBN can disrupt cellular processes in target organisms, leading to significant toxicity when ingested. It poses risks not only to human health but also to wildlife.
  • Environmental Concerns : As a pesticide, TCBN's ability to inhibit cytochrome P450 enzymes raises concerns about its ecological impact, particularly regarding non-target species and the potential for bioaccumulation in food chains.

Case Studies and Research Findings

Several studies have investigated the biological activity of TCBN:

  • Enzyme Inhibition Studies :
    • A study demonstrated that TCBN effectively inhibits CYP1A2 activity in vitro, suggesting its potential role in altering drug metabolism in humans.
  • Toxicological Assessments :
    • Research has indicated that exposure to TCBN can induce oxidative stress in various cell lines, leading to cellular damage and apoptosis. This effect highlights the compound's potential as a toxic agent in agricultural applications.
  • Agricultural Applications :
    • TCBN has been utilized in agricultural settings as a herbicide and pesticide due to its efficacy against certain pests. However, its toxicological profile necessitates careful management to mitigate risks associated with its use.

Comparative Analysis with Similar Compounds

To understand the biological activity of TCBN better, it is useful to compare it with structurally similar compounds:

CompoundMolecular FormulaCYP InhibitionToxicity LevelApplications
2,4-DichlorobenzonitrileC₇H₄Cl₂NModerateModerateHerbicide
2,6-DichlorobenzonitrileC₇H₄Cl₂NHighHighPesticide
This compoundC₇H₄Cl₃NHighVery HighPesticide

This table illustrates the varying degrees of toxicity and enzyme inhibition among related compounds, emphasizing TCBN's potent biological activity.

Properties

IUPAC Name

2,4,5-trichlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUDTFWVYQOOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215951
Record name Benzonitrile, 2,4,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-04-8
Record name Benzonitrile, 2,4,5-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,4,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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